(R)-2-(Methoxymethyl)morpholine hydrochloride
Overview
Description
Morpholine is a common chemical with the empirical formula C4H9NO . It’s used in a variety of applications, including as a base in organic synthesis and as a pH adjuster in steam systems . A related compound, ®-3-Methylmorpholine hydrochloride, has been found to have a molecular weight of 137.61 g/mol .
Molecular Structure Analysis
The molecular structure of morpholine is based on a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom . The related compound, ®-3-Methylmorpholine hydrochloride, has the SMILES string CC1COCCN1.Cl
.
Chemical Reactions Analysis
Morpholine-based buffers have been shown to promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations .
Physical And Chemical Properties Analysis
Morpholine has a vapor density of 3 (vs air), a vapor pressure of 31 mmHg at 38 °C, an autoignition temperature of 590 °F, a refractive index of 1.454 (lit.), a boiling point of 129 °C (lit.), a melting point of -7 to -5 °C (lit.), and a density of 0.996 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was achieved with a yield of 62.3%, using a divergent synthetic method involving cyclization reaction, reduction, and acidification. This study highlights a synthetic route that is easy to operate, with short reaction time and high yield (Tan Bin, 2011).
The key intermediate of aprepitant, (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl) morpholine hydrochloride, was synthesized from 4-methoxybenzaldehyde by a multi-step process with an overall yield of about 18%. This research contributes to the understanding of synthetic pathways for important pharmaceutical intermediates (Zhang Fuli, 2012).
The first tellurated derivatives of morpholine, including N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, were synthesized. These compounds have potential applications in organometallic chemistry, as indicated by their complexation with palladium(II) and mercury(II) (A. Singh, J. Sooriyakumar, S. Husebye, K. Törnroos, 2000).
N-{2-(Arylseleno/telluro)ethyl}morpholine synthesized by reacting PhSe−/ArTe− with (2-chloroethyl)morpholine hydrochloride, forms complexes with RhCl3·3H2O. These complexes are efficient catalysts for the transfer hydrogenation reaction of ketones, demonstrating potential applications in catalysis (Pradhumn Singh, D. Das, Monika Singh, A. Singh, 2010).
The synthesis of cis-3,5-disubstituted morpholine derivatives was achieved through an electrophile-induced ring closure, followed by nucleophilic displacement. This research opens up new pathways for synthesizing morpholine derivatives with potential applications in medicinal chemistry (M. D’hooghe, Tim Vanlangendonck, K. Törnroos, N. de Kimpe, 2006).
Mechanism of Action
- S. aureus causes various infections, ranging from superficial skin infections to life-threatening septicemia .
- ®-2-(Methoxymethyl)morpholine hydrochloride interacts with bacterial cells by:
- Impact on Bioavailability :
- Cellular Effects :
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
(2R)-2-(methoxymethyl)morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHWKGEMABLPV-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CNCCO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693465 | |
Record name | (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141196-39-6 | |
Record name | Morpholine, 2-(methoxymethyl)-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141196-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-(methoxymethyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.